![molecular formula C11H15F2NO B13269578 2-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13269578.png)
2-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-1-ol is an organic compound that features a difluorophenyl group attached to an ethylamino-propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-1-ol typically involves the reaction of 3,5-difluorobenzyl chloride with ethylamine, followed by the addition of propanol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Scientific Research Applications
2-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The difluorophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating them. The ethylamino-propanol backbone may also play a role in modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(2,4-Difluorophenyl)ethyl]amino}propan-1-ol
- 2-{[1-(3,5-Difluorophenyl)ethyl]amino}ethan-1-ol
- 2-{[1-(3,5-Difluorophenyl)ethyl]amino}butan-1-ol
Uniqueness
2-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-1-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of both an amino and hydroxyl group
Properties
Molecular Formula |
C11H15F2NO |
|---|---|
Molecular Weight |
215.24 g/mol |
IUPAC Name |
2-[1-(3,5-difluorophenyl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C11H15F2NO/c1-7(6-15)14-8(2)9-3-10(12)5-11(13)4-9/h3-5,7-8,14-15H,6H2,1-2H3 |
InChI Key |
GPGFGRRRPBCBSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC(C)C1=CC(=CC(=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13269496.png)
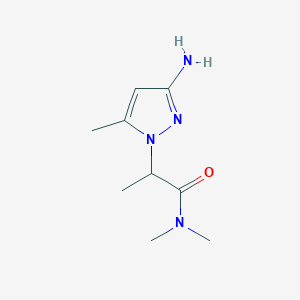
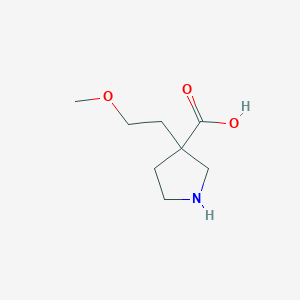
![1-[(2-Chloropyrimidin-4-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13269519.png)
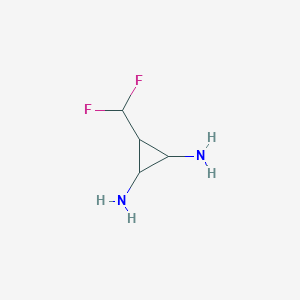
![10-Bromo-5-thia-1,8,12-triazatricyclo[7.3.0.0,3,7]dodeca-3(7),9,11-trien-2-one](/img/structure/B13269522.png)
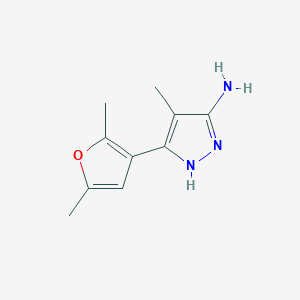
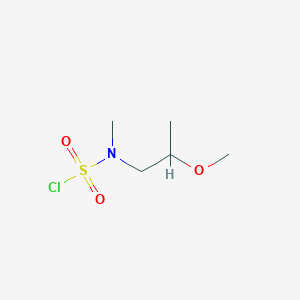
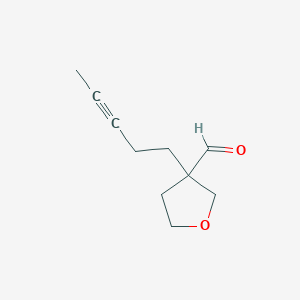
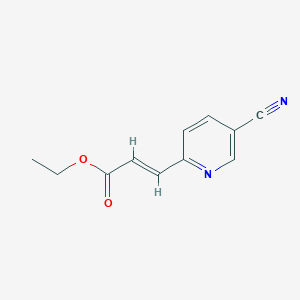
![(5-{[(3-Ethoxypropyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13269549.png)

![3-(4-Bromophenyl)-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13269559.png)
![(Hex-5-en-2-yl)[2-(piperidin-1-yl)ethyl]amine](/img/structure/B13269567.png)
